4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Glpg0492 is under investigation in clinical trial NCT01130818 (First-in-Human Single Ascending Dose of GLPG0492).
Brand Name: Vulcanchem
CAS No.: 1215085-92-9
VCID: VC0528964
InChI: InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1
SMILES: CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Molecular Formula: C19H14F3N3O3
Molecular Weight: 389.3 g/mol

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

CAS No.: 1215085-92-9

Cat. No.: VC0528964

Molecular Formula: C19H14F3N3O3

Molecular Weight: 389.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile - 1215085-92-9

Specification

CAS No. 1215085-92-9
Molecular Formula C19H14F3N3O3
Molecular Weight 389.3 g/mol
IUPAC Name 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1
Standard InChI Key VAJGULUVTFDTAS-GOSISDBHSA-N
Isomeric SMILES CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
SMILES CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Canonical SMILES CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Identity and Structure

Nomenclature and Basic Information

GLPG-0492 is the common name for 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile. This complex organic molecule belongs to a class of substituted imidazolidinones, characterized by its distinctive chemical structure and functional groups. The compound has a molecular formula of C19H14F3N3O3, indicating its composition of 19 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms . The name itself reveals key structural elements, including a phenyl group, an imidazolidin core with dioxo moieties, a hydroxymethyl substituent, a trifluoromethyl group, and a benzonitrile component.

Structural Features and Stereochemistry

The structure of GLPG-0492 includes several significant functional groups that likely contribute to its chemical behavior and potential biological activity. The compound contains a central imidazolidinone ring system (a five-membered ring with two nitrogen atoms) that bears two carbonyl groups (dioxo). This core structure is substituted with a methyl group and features a stereogenic center at the 4-position, specifically in the S configuration as indicated by the (4S) descriptor in its name . The presence of this stereocenter suggests the compound possesses chirality, a property often critical for biological recognition and activity.

The molecule also contains a phenyl ring attached to the stereogenic carbon, a hydroxymethyl group (CH2OH), and a substituted benzonitrile moiety featuring a trifluoromethyl group . The trifluoromethyl group (CF3) is a common structural feature in pharmaceutical compounds, often incorporated to enhance metabolic stability and lipophilicity. The nitrile group (C≡N) on the benzene ring represents another functional group with distinctive chemical properties.

Chemical Identifiers and Properties

Systematic Identifiers

For precise identification in chemical databases and literature, GLPG-0492 is associated with several standardized chemical identifiers. These provide unambiguous ways to reference the compound across different systems and platforms.

Table 1: Chemical Identifiers for GLPG-0492

Identifier TypeValue
PubChem CID59317190
IUPAC Name4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
InChIInChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1
InChIKeyVAJGULUVTFDTAS-GOSISDBHSA-N
SMILESCN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F

Structural Comparison with Related Compounds

FeatureGLPG-0492RU-58841
Molecular FormulaC19H14F3N3O3C17H18F3N3O3
Core StructureImidazolidinoneImidazolidinone
Hydroxyl Group PositionHydroxymethyl at C-4Terminal hydroxyl on butyl chain
Substituents at Position 4(S)-4-(hydroxymethyl)-4-phenyl4,4-dimethyl
N-3 SubstituentMethyl4-hydroxybutyl
Common Features2-(trifluoromethyl)benzonitrile moiety2-(trifluoromethyl)benzonitrile moiety

Despite these similarities, the compounds differ significantly in their substitution patterns on the imidazolidinone ring, which likely results in different physicochemical properties and potentially different biological activities.

Data Tables and Chemical Information

Comprehensive Chemical Data

Table 3: Comprehensive Chemical Information for GLPG-0492

PropertyValue/Description
Common NameGLPG-0492
IUPAC Name4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Molecular FormulaC19H14F3N3O3
Stereochemistry(S)-configuration at C-4 position
Key Functional GroupsImidazolidinone, trifluoromethyl, benzonitrile, hydroxymethyl, phenyl
PubChem CID59317190
InChIKeyVAJGULUVTFDTAS-GOSISDBHSA-N

Structural Components Analysis

Table 4: Analysis of Key Structural Components of GLPG-0492

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